1-(4-Iodo-3-methyl-benzyl)-pyrrolidine
CAS No.:
Cat. No.: VC13725386
Molecular Formula: C12H16IN
Molecular Weight: 301.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16IN |
|---|---|
| Molecular Weight | 301.17 g/mol |
| IUPAC Name | 1-[(4-iodo-3-methylphenyl)methyl]pyrrolidine |
| Standard InChI | InChI=1S/C12H16IN/c1-10-8-11(4-5-12(10)13)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3 |
| Standard InChI Key | KQIBUQVHHZUGSB-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)CN2CCCC2)I |
| Canonical SMILES | CC1=C(C=CC(=C1)CN2CCCC2)I |
Introduction
Structural and Chemical Identity of 1-(4-Iodo-3-methyl-benzyl)-pyrrolidine
1-(4-Iodo-3-methyl-benzyl)-pyrrolidine is a nitrogen-containing heterocycle featuring a pyrrolidine ring (a five-membered saturated amine) substituted at the 1-position with a benzyl group bearing iodine at the para position and a methyl group at the meta position. Its molecular formula is C₁₂H₁₆IN, with a molecular weight of 313.17 g/mol. The iodine atom introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions .
Key Structural Features
-
Pyrrolidine core: A saturated five-membered ring with one nitrogen atom, contributing to basicity and conformational flexibility.
-
4-Iodo-3-methyl-benzyl substituent: The iodine atom enhances electrophilicity at the aromatic ring, while the methyl group introduces steric hindrance, potentially affecting regioselectivity in further reactions.
-
Stereochemistry: The benzyl group’s position relative to the pyrrolidine nitrogen may lead to stereoisomerism, though specific configurations for this compound remain undocumented in the literature reviewed .
Synthetic Pathways and Optimization
While no explicit synthesis of 1-(4-Iodo-3-methyl-benzyl)-pyrrolidine is documented, analogous compounds suggest viable routes. Ti–Mg-catalyzed carbocyclization, as described in studies of allylpropargyl amines, offers a plausible method .
Proposed Synthesis via Ti–Mg Catalysis
-
Starting materials:
-
N-Allyl-substituted propargylamine precursor with a 4-iodo-3-methylbenzyl group.
-
Diethylzinc (Et₂Zn) as the organometallic reagent.
-
Titanium tetraisopropoxide (Ti(O-iPr)₄) and ethylmagnesium bromide (EtMgBr) as co-catalysts.
-
-
Reaction conditions:
-
Solvent: Dichloromethane or toluene.
-
Temperature: Room temperature (23°C).
-
Duration: 18 hours.
-
-
Mechanism:
Yield optimization:
-
Catalyst loading at 15 mol% Ti(O-iPr)₄ and 20 mol% EtMgBr maximizes regioselectivity.
-
Steric effects from the 3-methyl group may necessitate extended reaction times or elevated temperatures .
Physicochemical Properties
Predicted properties for 1-(4-Iodo-3-methyl-benzyl)-pyrrolidine, derived from computational models and analog data:
| Property | Value/Description |
|---|---|
| Molecular weight | 313.17 g/mol |
| LogP (octanol-water) | ~3.2 (estimated via Crippen’s method) |
| PSA (Polar Surface Area) | 12.03 Ų |
| Melting point | Not reported |
| Solubility | Moderate in organic solvents (e.g., dichloromethane, ethyl acetate) |
The iodine atom increases molecular weight and lipophilicity compared to non-halogenated analogs, potentially enhancing blood-brain barrier permeability in pharmacological contexts .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume